7-Chlorobenzofuran-3(2H)-one
Overview
Description
“7-Chlorobenzofuran-3(2H)-one” is a derivative of benzofuran . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings. This colorless liquid is a component of coal tar and is the structural nucleus (parent compound) of many related compounds with more complex structures .
Molecular Structure Analysis
The molecular structure of “7-Chlorobenzofuran-3(2H)-one” would be similar to that of benzofuran, with the addition of a chlorine atom at the 7th position .Scientific Research Applications
Anti-Cancer Activity
7-Chlorobenzofuran-3(2H)-one is used in the synthesis of novel benzofuran derivatives that have shown potential as anti-cancer agents . These derivatives were synthesized from (7-chlorobenzofuran-3-yl)hydrazine with substituted benzaldehyde . The molecular docking study of these prepared benzofuran derivatives showed that they have a high affinity for anticancer targets . The binding energy of these compounds ranged from -6.9 to -10.4 Calorie/mol, indicating a strong interaction with the target .
Drug Discovery
7-Chlorobenzofuran-3(2H)-one is used in drug discovery, particularly in the process of molecular docking . Molecular docking is the study of how two or more molecular structures (such as drugs, enzymes, and proteins) interact with each other . In this context, 7-Chlorobenzofuran-3(2H)-one is used to synthesize benzofuran derivatives for docking studies .
Synthesis of Benzofuran Derivatives
7-Chlorobenzofuran-3(2H)-one is used as a starting material in the synthesis of various benzofuran derivatives . These derivatives are synthesized by reacting (7-chlorobenzofuran-3-yl)hydrazine with substituted benzaldehyde in the presence of sodium acetate .
Pharmacophore Development
The benzofuran derivatives synthesized from 7-Chlorobenzofuran-3(2H)-one may serve as important pharmacophores against anti-cancer activity . A pharmacophore is a theoretical molecular framework that contains essential features responsible for a drug’s biological activity.
Reference Standards for Pharmaceutical Testing
7-Chlorobenzofuran-3(2H)-one and its derivatives can be used as reference standards in pharmaceutical testing . Reference standards are used to ensure the identity, strength, quality, and purity of products in pharmaceutical testing.
Chemical Research
7-Chlorobenzofuran-3(2H)-one is used in chemical research, particularly in the study of benzofuran and its derivatives . It serves as a key compound in the synthesis of various benzofuran derivatives, contributing to the advancement of chemical research.
Future Directions
properties
IUPAC Name |
7-chloro-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWMEVTXPJYGNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308848 | |
Record name | 7-Chloro-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorobenzofuran-3(2H)-one | |
CAS RN |
3260-94-4 | |
Record name | 7-Chloro-3(2H)-benzofuranone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3260-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3(2H)-benzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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